molecular formula C19H29N3O8 B14432809 N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate CAS No. 77562-84-6

N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate

Cat. No.: B14432809
CAS No.: 77562-84-6
M. Wt: 427.4 g/mol
InChI Key: HBOMOCBGVNTXGM-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is a chemical compound with a complex structure that includes an aniline derivative and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate typically involves multiple steps, starting with the preparation of the aniline derivative and the piperazine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-(4-methylpiperazino)ethyl)aniline dioxalate
  • N-(1-Methyl-2-(4-phenylpiperazino)ethyl)aniline dioxalate
  • N-(1-Methyl-2-(4-benzylpiperazino)ethyl)aniline dioxalate

Uniqueness

N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is unique due to its specific structural features, such as the presence of an ethyl group on the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

77562-84-6

Molecular Formula

C19H29N3O8

Molecular Weight

427.4 g/mol

IUPAC Name

1-(3-ethyl-4-phenylpiperazin-1-yl)propan-2-amine;oxalic acid

InChI

InChI=1S/C15H25N3.2C2H2O4/c1-3-14-12-17(11-13(2)16)9-10-18(14)15-7-5-4-6-8-15;2*3-1(4)2(5)6/h4-8,13-14H,3,9-12,16H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

HBOMOCBGVNTXGM-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCN1C2=CC=CC=C2)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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